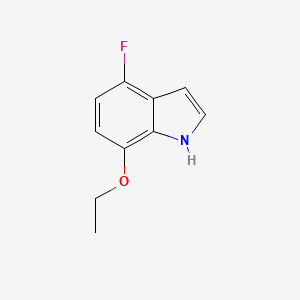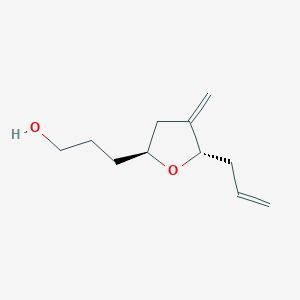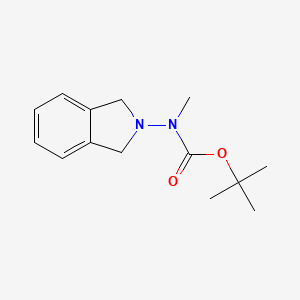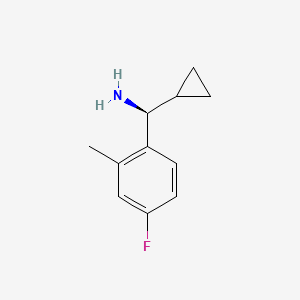
4-fluoro-1-methyl-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indazole ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl isocyanide.
Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with methyl isocyanide in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Nitrile Formation: The resulting intermediate is then treated with a nitrile-forming reagent, such as cyanogen bromide, to introduce the carbonitrile group at the 3-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
4-fluoro-1-methyl-1H-indazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is used in the development of novel agrochemicals for crop protection and pest control.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-1H-indazole: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and biological activities.
1-methyl-1H-indazole-3-carbonitrile:
4-fluoro-1H-indazole-3-carbonitrile: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
4-fluoro-1-methyl-1H-indazole-3-carbonitrile is unique due to the combined presence of the fluorine, methyl, and carbonitrile groups. This combination imparts distinct chemical properties, such as increased stability, enhanced reactivity, and specific biological activities, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H6FN3 |
|---|---|
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
4-fluoro-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H6FN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3 |
Clave InChI |
IVVOYKZWYXBIKO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC=C2)F)C(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)




![2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid](/img/structure/B15233517.png)
